5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether
Description
5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether (CAS: 685108-49-0) is a triazoloquinazoline derivative with the molecular formula C₂₁H₂₂N₄O₂S and a molecular weight of 394.49 g/mol . Structurally, it features a benzylsulfanyl group at position 5, an ethyl substituent at position 2, a methoxy group at position 8, and a methyl ether at position 8. Its synthesis typically involves multistep reactions, including cyclocondensation and substitution processes, to install the diverse functional groups on the quinazoline core .
Properties
IUPAC Name |
5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDDKQZRGRRWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether (CAS No. 685108-54-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 380.46 g/mol. The structure features a triazoloquinazoline core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.46 g/mol |
| Density | 1.31 g/cm³ (predicted) |
| pKa | 0.74 (predicted) |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin exhibit significant antimicrobial activity against various pathogens. For instance, related triazoloquinazolines have shown efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
In a comparative study, the minimum inhibitory concentration (MIC) of synthesized quinazoline derivatives was reported as low as 0.98 μg/mL against MRSA . This suggests that modifications in the triazole or quinazoline rings can enhance antimicrobial potency.
The mechanisms through which these compounds exert their antimicrobial effects often involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, some studies suggest that these compounds may interfere with biofilm formation in bacteria, which is a critical factor in chronic infections .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the benzylsulfanyl group and ethyl substituents significantly influences the biological activity of the compound. Modifications to the methoxy groups also appear to affect solubility and bioavailability, which are crucial for effective pharmacological action.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various triazoloquinazolines against Candida albicans and demonstrated that certain substitutions led to enhanced antifungal activity compared to standard treatments.
- Case Study on Cytotoxicity : In vitro cytotoxicity assays revealed that several derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Electron-Donating vs. In contrast, YQD’s chloro substituent (electron-withdrawing) may reduce photostability but improve binding affinity in medicinal contexts . Compounds 5d and 5e (from ) incorporate diethylamino and diphenylamino groups, respectively, which are stronger electron donors than benzylsulfanyl, leading to redshifted absorption/emission spectra .
Bulky substituents in 5e (diphenylamino) reduce solubility in aqueous media but enhance solid-state fluorescence quantum yields .
Table 2: Experimental Data from Recent Studies
Key Findings:
5d and 5e exhibit moderate-to-high quantum yields (Φ = 0.38–0.42), attributed to their extended π-conjugation from biphenyl substituents .
Biological Relevance: YQD’s methanesulfonamide and chloro groups are associated with anticancer activity, likely through kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
